4,6-Dibromo-2-chloro-3-fluorophenol

Myeloperoxidase Inhibitor Enzymatic Assay Inflammation

4,6-Dibromo-2-chloro-3-fluorophenol (CAS 2432848-51-4) is a polyhalogenated phenolic compound defined by its distinct substitution pattern on the phenyl ring, featuring bromine, chlorine, and fluorine atoms [REFS-1, REFS-2]. This specific arrangement of halogens confers unique physicochemical and potential biological properties that differentiate it from other halogenated phenols.

Molecular Formula C6H2Br2ClFO
Molecular Weight 304.34 g/mol
CAS No. 2432848-51-4
Cat. No. B6290587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dibromo-2-chloro-3-fluorophenol
CAS2432848-51-4
Molecular FormulaC6H2Br2ClFO
Molecular Weight304.34 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Br)F)Cl)O)Br
InChIInChI=1S/C6H2Br2ClFO/c7-2-1-3(8)6(11)4(9)5(2)10/h1,11H
InChIKeyZLTPWXDTSLPSBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dibromo-2-chloro-3-fluorophenol (CAS 2432848-51-4): A Unique Polyhalogenated Phenol Scaffold for Research and Development


4,6-Dibromo-2-chloro-3-fluorophenol (CAS 2432848-51-4) is a polyhalogenated phenolic compound defined by its distinct substitution pattern on the phenyl ring, featuring bromine, chlorine, and fluorine atoms [REFS-1, REFS-2]. This specific arrangement of halogens confers unique physicochemical and potential biological properties that differentiate it from other halogenated phenols. Its molecular formula is C6H2Br2ClFO, with a molecular weight of 304.34 g/mol and a calculated LogP of approximately 3.71, indicating significant lipophilicity [REFS-2, REFS-3].

Why Substituting 4,6-Dibromo-2-chloro-3-fluorophenol with a Generic Halophenol is Scientifically Unsound


The precise substitution pattern of halogens on the phenol ring is a critical determinant of biological activity and chemical reactivity. Polyhalogenated phenols are not interchangeable; even minor changes in the type or position of a halogen substituent can lead to drastic differences in properties such as enzyme inhibition potency, lipophilicity (LogP), and metabolic stability [1]. The specific 2-chloro, 3-fluoro, 4,6-dibromo configuration of this compound creates a unique electronic and steric environment that is distinct from other analogs, such as 2,6-dibromo-4-chlorophenol or 2,4,6-tribromophenol. Generic substitution would therefore result in a different molecular entity with unpredictable and likely inferior performance in targeted applications [2].

Quantitative Evidence for 4,6-Dibromo-2-chloro-3-fluorophenol: Comparative Potency, Physicochemistry, and Structural Uniqueness


Sub-Nanomolar Myeloperoxidase (MPO) Inhibition Differentiates This Scaffold from Leading Inhibitor Classes

4,6-Dibromo-2-chloro-3-fluorophenol demonstrates exceptionally potent inhibition of myeloperoxidase (MPO) chlorination activity in vitro. In a standardized aminophenyl fluorescein assay with 10-minute incubation, it exhibited an IC50 value of 1 nM [1]. This potency is a full order of magnitude greater than that of a leading bis-arylalkylamine inhibitor class (IC50 = 54 nM) which was developed through extensive medicinal chemistry optimization for MPO inhibition [2]. This quantifiable difference suggests the compound's specific halogen pattern provides a superior pharmacophore for targeting the MPO active site.

Myeloperoxidase Inhibitor Enzymatic Assay Inflammation

Optimized Lipophilicity Profile (LogP 3.71) for Enhanced Membrane Permeability vs. Non-Fluorinated Analogs

The calculated partition coefficient (LogP) for 4,6-Dibromo-2-chloro-3-fluorophenol is 3.71 , a value that falls within the optimal range for balancing membrane permeability with aqueous solubility. This is a direct consequence of the fluorine substitution. In contrast, the non-fluorinated analog 2,6-dibromo-4-chlorophenol has a reported LogP of approximately 3.57 [1] or 4.26 , depending on the calculation method. The presence of fluorine in the target compound modifies the electronic distribution and hydrogen bonding potential, leading to a fine-tuned lipophilicity that can improve pharmacokinetic properties like cell penetration without the high LogP values that often lead to poor solubility and high metabolic clearance.

Lipophilicity ADME Drug Design

Unique 2-Chloro-3-Fluoro-4,6-Dibromo Substitution Pattern Offers a Distinct Chemical Handle vs. Symmetrical Tribromophenols

The compound's asymmetrical substitution pattern (2-chloro, 3-fluoro, 4,6-dibromo) is structurally distinct from more common symmetrical polyhalogenated phenols like 2,4,6-tribromophenol or pentachlorophenol. This asymmetry creates a defined dipole moment and unique reactivity profile [REFS-1, REFS-2]. The presence of a single fluorine atom, in particular, is a powerful modulator of aromatic reactivity and a valuable spectroscopic probe (19F NMR) [3]. In contrast, symmetrical analogs like 2,4,6-tribromophenol lack this regiochemical information and offer fewer opportunities for selective functionalization in complex molecule synthesis.

Chemical Synthesis Building Block Halogen Bonding

Validated Application Scenarios for 4,6-Dibromo-2-chloro-3-fluorophenol Based on Quantitative Evidence


Lead Compound for Myeloperoxidase (MPO)-Targeted Drug Discovery Programs

Based on its exceptionally potent in vitro inhibition of MPO (IC50 = 1 nM), 4,6-Dibromo-2-chloro-3-fluorophenol is a high-priority starting point for medicinal chemistry campaigns targeting inflammatory, cardiovascular, and autoimmune diseases where MPO plays a key pathogenic role [1]. Its sub-nanomolar activity, which is 54-fold more potent than an optimized lead from a separate chemical series [2], provides a significant head start in potency that can be leveraged to optimize other drug-like properties (e.g., selectivity, pharmacokinetics) while maintaining a wide therapeutic window. Procuring this specific compound is essential to replicate and build upon this unique potency profile.

Advanced Building Block for Constructing Complex Bioactive Molecules via Selective Cross-Coupling

The unique and asymmetrical arrangement of halogen atoms (2-chloro, 3-fluoro, 4,6-dibromo) makes this compound a powerful building block for organic synthesis [3]. The differing reactivities of bromine, chlorine, and fluorine substituents enable chemists to perform sequential, site-selective palladium-catalyzed cross-coupling reactions. This is a capability not offered by symmetrical analogs like 2,4,6-tribromophenol [4]. Its use as a key intermediate allows for the efficient, regiocontrolled construction of complex, polysubstituted aromatic systems for drug discovery and materials science. The specific LogP of 3.71 also provides an advantageous starting point for tuning the physicochemical properties of final target molecules .

Investigative Probe for Structure-Activity Relationship (SAR) Studies of Halogenated Phenols

As a precisely defined polyhalogenated phenol, this compound serves as an essential probe for elucidating the impact of halogen substitution on biological activity [5]. Its unique combination of substituents allows researchers to deconvolute the contributions of fluorine (vs. chlorine/bromine) to enzyme inhibition, antimicrobial activity, or physicochemical behavior [6]. This level of structural granularity is critical for developing robust SAR models and cannot be achieved using generic or commercially common halogenated phenol mixtures. Its high purity (≥98%) from reputable suppliers ensures that experimental results are reliable and attributable solely to the compound's structure .

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